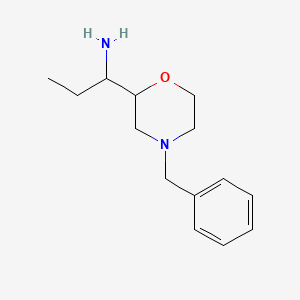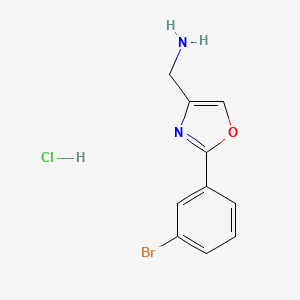
Clorhidrato de (2-(3-bromofenil)oxazol-4-il)metanamina
Descripción general
Descripción
(2-(3-Bromophenyl)oxazol-4-yl)methanamine hydrochloride is a chemical compound that belongs to the class of oxazole derivatives. Oxazole is a five-membered heterocyclic compound containing one oxygen and one nitrogen atom. The presence of a bromophenyl group and a methanamine group in the structure of this compound makes it a valuable intermediate in organic synthesis and medicinal chemistry.
Aplicaciones Científicas De Investigación
(2-(3-Bromophenyl)oxazol-4-yl)methanamine hydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its use in developing new pharmaceuticals with therapeutic potential.
Industry: It is utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
Mode of Action:
The exact mode of action remains elusive, but we can speculate based on related oxazole derivatives. Oxazoles, including this compound, often exhibit diverse biological activities due to their substitution patterns. These activities can include antimicrobial, anticancer, anti-inflammatory, antidiabetic, and antioxidant effects . It’s plausible that the compound interacts with cellular pathways or signaling cascades, leading to changes in cellular behavior.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-(3-Bromophenyl)oxazol-4-yl)methanamine hydrochloride typically involves the formation of the oxazole ring followed by the introduction of the bromophenyl and methanamine groups. One common method is the cyclization of a suitable precursor, such as a 3-bromophenyl-substituted α-amino ketone, under acidic conditions to form the oxazole ring. The methanamine group can then be introduced through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of (2-(3-Bromophenyl)oxazol-4-yl)methanamine hydrochloride may involve large-scale cyclization reactions using automated reactors. The reaction conditions are optimized to ensure high yield and purity of the final product. Purification steps such as recrystallization or chromatography are employed to obtain the compound in its hydrochloride salt form.
Análisis De Reacciones Químicas
Types of Reactions
(2-(3-Bromophenyl)oxazol-4-yl)methanamine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives with different functional groups.
Reduction: Reduction reactions can convert the bromophenyl group to other substituents.
Substitution: Nucleophilic substitution reactions can replace the bromine atom with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with hydroxyl or carbonyl groups, while substitution reactions can introduce various functional groups at the bromine position.
Comparación Con Compuestos Similares
Similar Compounds
- (2-Phenyl)oxazol-4-yl)methanamine hydrochloride
- (2-(4-Bromophenyl)oxazol-4-yl)methanamine hydrochloride
- (2-(3-Chlorophenyl)oxazol-4-yl)methanamine hydrochloride
Uniqueness
(2-(3-Bromophenyl)oxazol-4-yl)methanamine hydrochloride is unique due to the presence of the bromine atom at the 3-position of the phenyl ring, which can significantly influence its reactivity and biological activity compared to other similar compounds. The specific substitution pattern can affect the compound’s interaction with molecular targets, leading to distinct pharmacological properties.
Propiedades
IUPAC Name |
[2-(3-bromophenyl)-1,3-oxazol-4-yl]methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrN2O.ClH/c11-8-3-1-2-7(4-8)10-13-9(5-12)6-14-10;/h1-4,6H,5,12H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTDBTRHDVWGXOJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C2=NC(=CO2)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


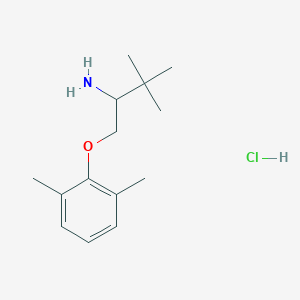

![5-Bromo-2-methyl-[1,3]oxazolo[4,5-b]pyridine](/img/structure/B1378106.png)
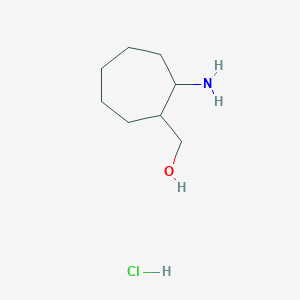
![1-[(Benzyloxy)carbonyl]-3-(carboxymethyl)pyrrolidine-3-carboxylic acid](/img/structure/B1378110.png)
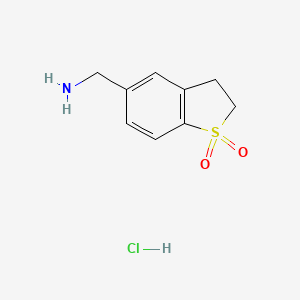
![2-Bromo-3-[(1,3-thiazol-2-yl)imino]propanal](/img/structure/B1378113.png)
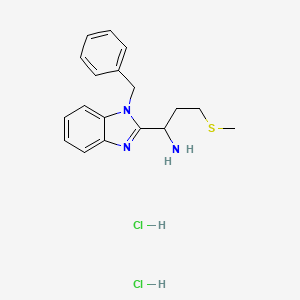
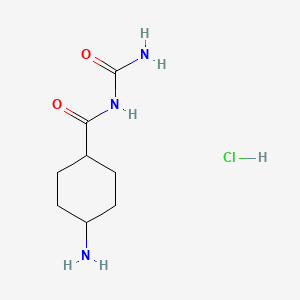
![1-[2-(Dimethylamino)-4-fluorophenyl]ethan-1-one](/img/structure/B1378120.png)
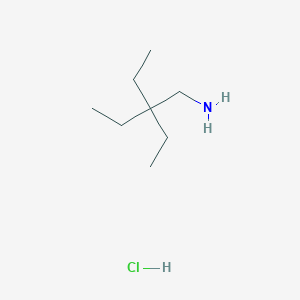
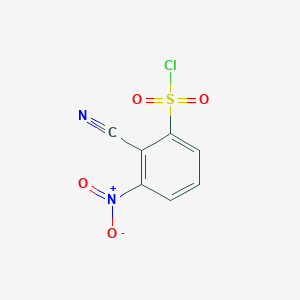
![2-[(Pyrrolidin-3-yloxy)methyl]pyridine dihydrochloride](/img/structure/B1378123.png)
